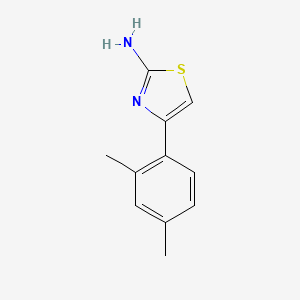

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

CAS No.: 247225-31-6

Cat. No.: VC7000933

Molecular Formula: C11H12N2S

Molecular Weight: 204.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247225-31-6 |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 |

| IUPAC Name | 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) |

| Standard InChI Key | OJXMEMYRDCFPHW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, reflects its structural configuration:

-

A thiazole core (C₃H₃NS) with sulfur at position 1 and nitrogen at position 3.

-

A 2,4-dimethylphenyl group substituted at position 4, introducing steric bulk and aromaticity.

-

A primary amine (-NH₂) at position 2, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C₁₁H₁₃N₂S, with a calculated molecular weight of 217.3 g/mol. The canonical SMILES representation is CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N), illustrating the spatial arrangement of substituents .

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational modeling predicts key features:

-

¹H NMR: Distinct signals for the aromatic protons of the dimethylphenyl group (δ 6.8–7.2 ppm) and the thiazole ring’s C5 proton (δ 8.1 ppm).

-

FTIR: Stretching vibrations for N-H (3350–3500 cm⁻¹) and C=S (1050–1250 cm⁻¹) .

Synthetic Methodologies and Optimization Strategies

Hantzsch Thiazole Synthesis

The primary route to 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine involves a two-step sequence:

Step 1: Bromination of 1-(2,4-Dimethylphenyl)ethan-1-one

Reacting 1-(2,4-dimethylphenyl)ethan-1-one with copper(II) bromide (CuBr₂) yields 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (90% yield). This α-haloketone serves as the electrophilic component for thiazole ring formation .

Step 2: Cyclocondensation with Thiourea

The α-bromoketone reacts with thiourea in ethanol under reflux, forming the thiazole ring via the Hantzsch mechanism. This step achieves an 80% yield, with the amine group originating from thiourea .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency |

| Temperature | Reflux (~78°C) | Accelerates ring closure |

| Catalyst | None required | Simplifies purification |

Challenges in Purification

The crude product often contains unreacted thiourea and brominated byproducts. Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) improves purity to >95%, as verified by HPLC .

Future Research Directions and Challenges

Target Identification

Computational docking (e.g., AutoDock Vina) could predict binding affinities for kinases or tubulin isoforms, guiding experimental validation.

Synthetic Scalability

Current lab-scale yields (80%) may decline in industrial batches due to exothermic side reactions. Continuous-flow reactors could mitigate this by improving heat dissipation .

Toxicity Profiling

Acute toxicity studies in rodent models are essential to establish safety margins. Structural analogs with methyl substitutions show hepatotoxicity at >50 mg/kg, highlighting the need for dose optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume